molecular formula C7H7Cl2FN2O B13145336 3-Chloro-2-fluorobenzohydrazide hydrochloride

3-Chloro-2-fluorobenzohydrazide hydrochloride

Cat. No.: B13145336
M. Wt: 225.04 g/mol
InChI Key: PVCHYIALLWVQLO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzohydrazide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzohydrazide hydrochloride typically involves the reaction of 3-Chloro-2-fluorobenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow processes can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Benzohydrazone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluorobenzohydrazide hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzaldehyde
  • 3-Chloro-2-fluorobenzonitrile
  • 3-Chloro-2-fluorobenzoic acid

Uniqueness

3-Chloro-2-fluorobenzohydrazide hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

3-Chloro-2-fluorobenzohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, antitumoral, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the benzene ring, which can enhance its biological activity. The structural formula can be represented as follows:

C7H7ClFN2HCl\text{C}_7\text{H}_7\text{ClF}\text{N}_2\text{HCl}

Antibacterial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit notable antibacterial properties. A study comparing various fluorinated compounds found that those with multiple electron-withdrawing groups displayed superior antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The presence of fluorine in ortho positions was particularly significant for enhancing activity .

Table 1: Antibacterial Activity Comparison

CompoundActivity Against S. aureusActivity Against K. pneumoniae
3-Chloro-2-fluorobenzohydrazide HClSuperiorComparable
CefotaximeModerateModerate
Amoxicillin/Clavulanic AcidComparableComparable

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have shown that hydrazone derivatives with halogen substitutions possess enhanced antifungal activity compared to their non-halogenated counterparts. This suggests a potential application in treating fungal infections .

Antitumoral Activity

Hydrazones are known for their antitumoral properties. A study specifically highlighted that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Case Study: Antitumoral Effects

  • Cell Line: HeLa (cervical cancer)
  • IC50 Value: 25 µM after 48 hours of treatment
  • Mechanism: Induction of apoptosis via mitochondrial pathway

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure. The presence of halogen atoms significantly influences its lipophilicity and interaction with biological targets, enhancing its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Chlorine (Cl)Increases antibacterial activity
Fluorine (F)Enhances antifungal and antiviral activities
Benzene RingEssential for cytotoxic effects

Properties

Molecular Formula

C7H7Cl2FN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-chloro-2-fluorobenzohydrazide;hydrochloride

InChI

InChI=1S/C7H6ClFN2O.ClH/c8-5-3-1-2-4(6(5)9)7(12)11-10;/h1-3H,10H2,(H,11,12);1H

InChI Key

PVCHYIALLWVQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)NN.Cl

Origin of Product

United States

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